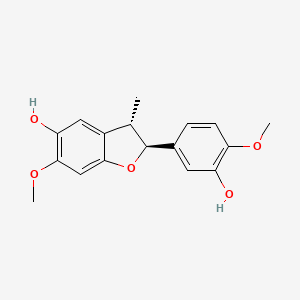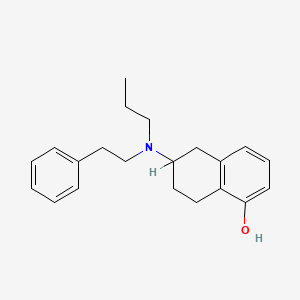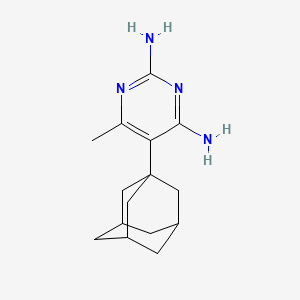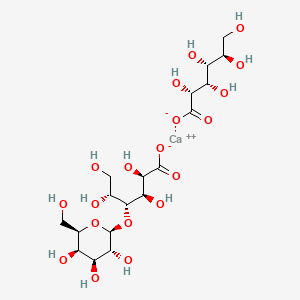![molecular formula C11H8N2 B1213557 1h-Pyrrolo[3,2-h]chinolin CAS No. 233-88-5](/img/structure/B1213557.png)
1h-Pyrrolo[3,2-h]chinolin
Übersicht
Beschreibung
Synthesis Analysis
A catalyst-free synthesis of pyrrolo[1,2-a]quinoline derivatives from 2-methylquinolines, aldehydes, and alkynoates via dehydration/[3 + 2] cycloaddition has been developed, showcasing an environmentally benign process with potential applications in organic synthesis and medicinal chemistry (Wu et al., 2017). Additionally, a synthesis of pyrrolo[3,2-c]quinolines with specific substitutions has been described, highlighting the compound's versatility in structural modification (Dudouit et al., 2001).
Molecular Structure Analysis
Experimental and theoretical studies on complexes of water with 1H-pyrrolo[3,2-h]quinoline have been conducted, revealing insights into its molecular structure through IR/fsMPI spectroscopy and density functional theory (Nosenko et al., 2008).
Chemical Reactions and Properties
The compound has been utilized in the synthesis of new pyrrolo[3,2-c]quinolines, highlighting its reactivity and the potential for creating diverse molecules with biological relevance (Testa et al., 2004).
Physical Properties Analysis
An extensive study on 1H-pyrrolo[3,2-h]quinoline using IR, Raman, and fluorescence spectroscopy combined with quantum chemical calculations has provided reliable assignments for vibrational modes and insights into its physical properties (Gorski et al., 2012).
Chemical Properties Analysis
Research on 1H-pyrrolo[3,2-h]quinoline derivatives targeting CTG trinucleotide repeats in DNA demonstrates the molecule's potential for biological applications and its chemical properties, particularly in molecular recognition (Matsumoto et al., 2016).
Wissenschaftliche Forschungsanwendungen
Protonen-Transfer-Reaktionen
“1h-Pyrrolo[3,2-h]chinolin” (PQ) und “2-(2′-pyridyl)pyrrol” (PP) sind wichtige Systeme in der Untersuchung von Protonen-Transfer-Reaktionen . Diese Moleküle besitzen Wasserstoffbrücken-Donor- (Pyrrol) und -Akzeptor- (Pyridin) Gruppen, was zur Bildung von cyclischen Dimeren in ihren Kristallen führt . Die Kompression dieser Systeme sollte den Doppelprotonentransfer innerhalb der cyclischen Dimere von PQ und PP erleichtern .
Hochdruckverhaltenstudie
PQ- und PP-Molekülkristalle werden in der Untersuchung des Hochdruckverhaltens verwendet . Die Kompression bis zu 10 GPa (100 kbar) führt zu einer erheblichen Verstärkung der intermolekularen Wasserstoffbindung innerhalb der cyclischen Dimere .
Inhibition der DNA-Synthese
Die Verbindungen von “this compound” haben eine relativ gute Aktivität bei der Inhibition der DNA-Synthese in Ehrlich-Aszites-Tumorzellen gezeigt .
Bildung von Molekülkomplexen mit DNA
Diese Verbindungen erwiesen sich als in der Lage, in vitro molekulare Komplexe mit nativer doppelsträngiger DNA durch Interkalation zwischen zwei Basenpaaren zu bilden .
Antitumor-Aktivität
Dieses heterozyklische Fragment ist ein bekanntes Pharmakophor, unter dessen funktionellen Derivaten Verbindungen mit Antitumor-Aktivität gefunden wurden .
Anti-mikrobielle Aktivität
Unter den funktionellen Derivaten dieses heterozyklischen Fragments wurden Verbindungen mit antimikrobieller Aktivität gefunden .
Anti-pilzliche Aktivität
Funktionelle Derivate dieses heterozyklischen Fragments wurden als anti-pilzliche Aktivität gezeigt .
Antileishmaniale Wirksamkeit
Eine Reihe von einzigartig funktionalisierten 2,3,-Dihydro-1h-Pyrrolo[3,4-b]chinolin-1-on-Derivaten wurde synthetisiert und auf ihre antileishmaniale Wirksamkeit gegen viszerale Leishmaniose (VL) bewertet .
Wirkmechanismus
Target of Action
1H-Pyrrolo[3,2-h]quinoline, also known as PQQ, primarily targets CTG trinucleotide repeats in DNA . It has a unique non-linear hydrogen-bonding surface complementary to thymine . It also interacts with various bacterial dehydrogenases .
Mode of Action
PQQ forms molecular complexes with native double-stranded DNA by intercalation between two base pairs . It also serves as a redox cofactor for various bacterial dehydrogenases, providing unique redox features . The generated H2O2 inactivates protein tyrosine phosphatase 1B (PTP1B) via the oxidation of catalytic cysteinyl thiol (Cys-215) to the corresponding sulfenic acid (–SOH), sulnic acid (–SO2H), and sulfonic acid (–SO3H) .
Biochemical Pathways
PQQ is derived from the two amino acids glutamate and tyrosine encoded in the precursor peptide PqqA . Five reactions are necessary to form this quinone cofactor . The PqqA peptide is recognized by PqqE, which links the C9 and C9a, afterwards it is accepted by PqqF which cuts out the linked amino acids . The next reaction (Schiff base) is spontaneous, the following dioxygenation is catalyzed by an unknown enzyme . The last cyclization and oxidation steps are catalyzed by PqqC .
Pharmacokinetics
In vitro pharmacokinetic study ascertained the stability of 1H-Pyrrolo[3,2-h]quinoline in both simulated gastric fluid and simulated intestinal fluid . All the active compounds passed the PAINS filter and showed no toxicity in in silico predictions .
Result of Action
The interaction of PQQ with its targets results in the inhibition of DNA synthesis in Ehrlich ascites tumor cells . It also inactivates protein tyrosine phosphatase 1B (PTP1B), which may have significant downstream effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1H-pyrrolo[3,2-h]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-8-3-4-9-5-7-13-11(9)10(8)12-6-1/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCAJASYDRNBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CN3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177869 | |
| Record name | 1H-Pyrrolo(3,2-h)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
233-88-5 | |
| Record name | 1H-Pyrrolo(3,2-h)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000233885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo(3,2-h)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[3,2-h]quinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X86R57K2AA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



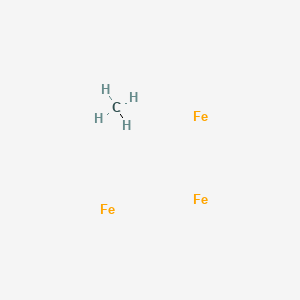


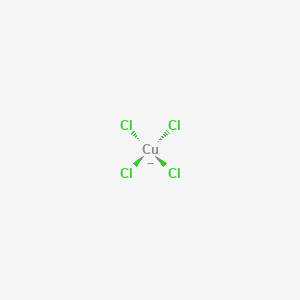
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenyloct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1213481.png)

![[(6aR,9S,10S)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B1213483.png)

